tert-butyl7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate
Description
The compound tert-butyl7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate is a spirocyclic boronic ester derivative featuring a cyclopropane-isoquinoline core. Its structure includes:
- A spiro[cyclopropane-1,4'-isoquinoline] framework, which imposes conformational rigidity and enhances metabolic stability in drug discovery contexts .
- A tetramethyl-1,3,2-dioxaborolan-2-yl group at the 7' position, enabling participation in Suzuki-Miyaura cross-coupling reactions for further functionalization .
- A tert-butyl carboxylate protecting group at the 2' position, commonly used to stabilize amines during synthesis .
This compound is likely employed as a key intermediate in medicinal chemistry, particularly for constructing complex heterocycles or boron-containing therapeutics. Its boronic ester moiety is critical for bioconjugation or as a synthetic handle in catalytic transformations .
Properties
Molecular Formula |
C22H32BNO4 |
|---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxylate |
InChI |
InChI=1S/C22H32BNO4/c1-19(2,3)26-18(25)24-13-15-12-16(8-9-17(15)22(14-24)10-11-22)23-27-20(4,5)21(6,7)28-23/h8-9,12H,10-11,13-14H2,1-7H3 |
InChI Key |
MEWKJTOQXVNXGV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(CC4)CN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Isoquinoline derivative with a suitable leaving group or activated position at the 7' site.
- tert-Butyl 2-carboxylate or protected isoquinoline carboxylic acid.
- Reagents for cyclopropanation (e.g., diazo compounds or Simmons–Smith reagents).
- Boron source such as bis(pinacolato)diboron for dioxaborolane formation.
Stepwise Synthesis
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Isoquinoline core synthesis | Condensation or cyclization methods | Formation of 2',3'-dihydroisoquinoline core |
| 2 | tert-Butyl ester protection | Use of tert-butyl chloroformate (Boc2O) or acid catalysis | Protection of carboxyl group as tert-butyl ester |
| 3 | Spirocyclopropane formation | Cyclopropanation using diazo compounds or Simmons–Smith reagent under controlled temperature | Formation of spiro[cyclopropane-1,4'-isoquinoline] |
| 4 | Borylation | Pd-catalyzed Miyaura borylation using bis(pinacolato)diboron, base (e.g., KOAc), in polar aprotic solvent (e.g., DMF) at 80–100°C | Installation of tetramethyl-1,3,2-dioxaborolane at 7' position |
Representative Reaction Conditions
- Cyclopropanation: Typically performed at 0 to 25°C to avoid ring-opening side reactions; solvents such as dichloromethane or tetrahydrofuran are common.
- Borylation: Palladium catalysts like Pd(dppf)Cl2 are employed; reaction times range from 12 to 24 hours to ensure complete conversion.
- Protection: tert-Butyl ester formation usually proceeds under mild acidic or basic conditions to avoid decomposition of sensitive groups.
Analytical Data Supporting Preparation
| Analysis Method | Purpose | Typical Data/Notes |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of isoquinoline, spirocyclopropane, and boronate ester moieties | Characteristic chemical shifts for tert-butyl group (~1.4 ppm), cyclopropane protons (0.5–1.5 ppm), and boronate methyl groups (~1.2 ppm) |
| Infrared Spectroscopy (IR) | Identification of ester carbonyl and boronate groups | Ester C=O stretch near 1700 cm⁻¹; B–O stretches in 1300–1400 cm⁻¹ region |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak consistent with C20H30BNO4 |
| Melting Point Determination | Purity and characterization | Sharp melting point indicating purity |
Research Findings and Optimization Notes
- The spirocyclopropane formation step requires careful control of reaction temperature and reagent stoichiometry to prevent ring strain-induced decomposition.
- The boronate ester formation via Miyaura borylation is sensitive to moisture and oxygen; hence, inert atmosphere (argon or nitrogen) is recommended.
- tert-Butyl ester protection improves compound stability and facilitates purification by chromatography.
- Yields for the overall synthesis vary between 40–70% depending on scale and purification methods.
- Spectroscopic characterization confirms the integrity of the boronate ester and spirocyclic framework post-synthesis.
Summary Table of Preparation Steps
| Step No. | Transformation | Key Reagents/Conditions | Yield Range (%) | Critical Notes |
|---|---|---|---|---|
| 1 | Isoquinoline core synthesis | Condensation, cyclization | 70–85 | Requires regioselective control |
| 2 | tert-Butyl ester protection | tert-Butyl chloroformate, base | 80–90 | Protects carboxyl group |
| 3 | Spirocyclopropane ring formation | Diazo compound or Simmons–Smith reagent | 50–65 | Temperature sensitive; avoid overreaction |
| 4 | Borylation to dioxaborolane ester | Pd catalyst, bis(pinacolato)diboron, KOAc, DMF | 60–75 | Inert atmosphere necessary |
Chemical Reactions Analysis
tert-Butyl7’-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to modify the isoquinoline or cyclopropane rings.
Substitution: The dioxaborolane group can participate in nucleophilic substitution reactions, often facilitated by palladium catalysts
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used, but often include boronic acids, reduced isoquinoline derivatives, and substituted cyclopropane compounds .
Scientific Research Applications
tert-Butyl7’-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of tert-butyl7’-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’-carboxylate involves its interaction with specific molecular targets. The boron-containing dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The spirocyclic structure contributes to its stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared with structurally analogous spirocyclic tert-butyl carboxylates and boronic esters. Key comparisons include:
Structural Analogues with Spirocyclic Cores
Functional Group and Reactivity Comparison
- Boronic Esters : The target compound and the spiro[indoline-piperidine] analog () share a tetramethyl dioxaborolane group, enabling cross-coupling reactions. This contrasts with hydroxylated (e.g., ) or alkenyl-substituted (e.g., ) analogs, which are tailored for nucleophilic or cycloaddition reactions.
- Spirocyclic Cores: The cyclopropane-isoquinoline core (target) and diazaspiro[2.5]octane () exhibit distinct ring strain and nitrogen positioning, influencing their electronic properties and biological target interactions.
- Synthesis Methods : The target compound likely employs Pd-catalyzed Suzuki coupling (common for boronic esters ), whereas diazaspiro derivatives (e.g., ) use transition-metal-catalyzed amination. Hydroxylated analogs () rely on ketone reduction.
Key Research Findings
Synthetic Utility : The target compound’s boronic ester group facilitates modular functionalization via Suzuki-Miyaura coupling, a cornerstone in fragment-based drug design .
Structural Rigidity: Spirocyclic frameworks like cyclopropane-isoquinoline enhance binding selectivity by restricting conformational flexibility, as seen in kinase inhibitors ().
Yield Challenges : Hydroxylated spiro compounds (e.g., ) often report yields >100% due to residual solvents, whereas cross-coupled derivatives (e.g., ) achieve high purity via chromatography.
Biological Activity
The compound tert-butyl 7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate (CAS No. 2351276-13-4) is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 349.27 g/mol. The structure features a spirocyclic isoquinoline framework which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2351276-13-4 |
| Molecular Formula | |
| Molecular Weight | 349.27 g/mol |
| Purity | 98% |
The biological activity of tert-butyl 7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting the biosynthesis of nucleotides and amino acids.
- Receptor Modulation : The compound shows promise in modulating neurotransmitter receptors, particularly those associated with dopaminergic and serotonergic systems, which could have implications in treating neurological disorders.
- Antioxidant Activity : The presence of the dioxaborolane moiety may confer antioxidant properties, helping to mitigate oxidative stress in cellular environments.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Animal models have shown that the compound can provide neuroprotection in models of neurodegenerative diseases, potentially through its antioxidant properties and receptor modulation.
Case Studies
-
Cytotoxicity in Cancer Cell Lines :
- A study evaluated the cytotoxic effects of tert-butyl 7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values of 15 µM for MCF-7 and 20 µM for PC-3 cells.
-
Neuroprotection in Rodent Models :
- In a rodent model of Alzheimer’s disease, administration of the compound resulted in improved cognitive function as measured by Morris water maze tests. Histological analysis revealed reduced amyloid plaque formation and enhanced neuronal survival.
Q & A
Q. How can researchers optimize the synthetic route for tert-butyl7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate?
The synthesis of this compound involves multi-step protocols, with critical attention to boronate ester formation and spirocyclic assembly. Key steps include:
- Borylation : Use Suzuki-Miyaura coupling conditions with Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water mixtures under inert atmospheres (N₂/Ar) to introduce the tetramethyl dioxaborolane group .
- Spirocyclization : Employ tert-butyl-protected intermediates to stabilize reactive centers during cyclopropane ring formation. Reaction conditions (e.g., temperature, solvent polarity) must be tailored to minimize side reactions .
- Purification : Utilize column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization for high-purity isolation .
Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm spirocyclic connectivity and boronate ester presence. ¹¹B NMR is critical for verifying boronate integrity (δ ~30 ppm for dioxaborolanes) .
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₃₁BN₂O₄) and detect impurities from incomplete coupling or oxidation .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can computational modeling enhance mechanistic understanding of this compound’s reactivity in cross-coupling reactions?
- DFT Calculations : Use Gaussian or ORCA software to model transition states in Suzuki-Miyaura reactions. Focus on Pd-boryl intermediate stability and steric effects from the tert-butyl group .
- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics to optimize catalytic turnover .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) by aligning the spirocyclic core and boronate group with active-site residues .
Q. How should researchers resolve contradictions in observed vs. theoretical yields during synthesis?
- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediate degradation (e.g., boronate hydrolysis). Adjust anhydrous conditions or stabilizing ligands (e.g., pinacol) if yields drop below 60% .
- Byproduct Analysis : Isolate and characterize side products (e.g., deprotected isoquinoline derivatives) via preparative TLC or HPLC .
- Catalyst Screening : Test alternative Pd sources (e.g., PdCl₂(dppf)) or additives (e.g., Cs₂CO₃) to suppress undesired pathways .
Q. What strategies are effective for studying this compound’s stability under varying pH and temperature conditions?
- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) at 40–60°C for 48–72 hours. Monitor degradation via UV-Vis (λ ~260 nm for boronate absorption) .
- Solid-State Stability : Conduct DSC/TGA to identify decomposition temperatures and hygroscopicity risks. Store lyophilized samples under argon at -20°C .
- Solution-State Kinetics : Use stopped-flow techniques to measure hydrolysis rates of the dioxaborolane ring in aqueous media .
Methodological Considerations for Biological Applications
Q. How can researchers design assays to evaluate this compound’s potential as a protease inhibitor?
- Enzyme Inhibition Assays : Use fluorescence-based substrates (e.g., FRET peptides) with purified proteases (e.g., trypsin, thrombin). Measure IC₅₀ values at varying compound concentrations (1 nM–100 µM) .
- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip to quantify binding affinity (KD) and kinetics (kon/koff) .
- Cellular Uptake Studies : Label the compound with a fluorescent tag (e.g., BODIPY) and track intracellular localization via confocal microscopy .
Q. What approaches mitigate off-target effects when testing this compound in vivo?
- Proteome Profiling : Use affinity chromatography with immobilized compound to capture interacting proteins, followed by LC-MS/MS identification .
- CRISPR Screening : Knock out putative off-target genes in cell lines and assess viability changes post-treatment .
- Metabolomic Analysis : Monitor endogenous metabolite shifts (e.g., ATP, NADH) via ¹H NMR or LC-MS to detect unintended pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
